molecular formula C10H20ClNO2 B6190833 2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride CAS No. 2639404-47-8

2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride

Cat. No.: B6190833
CAS No.: 2639404-47-8
M. Wt: 221.7
InChI Key:
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Description

2,2-dimethyl-1,8-dioxa-4-azaspiro[55]undecane hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl It is known for its unique spirocyclic structure, which consists of a spiro[55]undecane core with two oxygen atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and solvent systems to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride involves the reaction of 2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane with hydrochloric acid.", "Starting Materials": [ "2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane" ], "Reaction": [ "2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane is dissolved in hydrochloric acid", "The mixture is heated to reflux for several hours", "The resulting product is filtered and washed with water", "The product is dried to yield 2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride" ] }

CAS No.

2639404-47-8

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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